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3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

Lipophilicity ADME Permeability

Kinase optimization failures often arise from unvalidated hinge-binding analogs. This low-molecular-weight fragment (201 Da) pre-installs a -CF₃ group at position 3, increasing lipophilicity (LogP 1.94 vs. 0.92 for parent) and exploiting gatekeeper hydrophobic pockets. - Validated hinge-binding motif via DLK co-crystal evidence - ΔLogP +1 enables matched-pair ADME studies (BBB-permeable: TPSA 43.32 Ų) - Free 1-NH₂ for amide coupling or Buchwald-Hartwig - Immediate shipment, avoid re-optimization cycles

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
Cat. No. B11898207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)C(F)(F)F)N
InChIInChI=1S/C8H6F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4H,12H2
InChIKeyOOLVDNZNXZNZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine: Fluorinated Hinge-Binder Scaffold


3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine (CAS 1556269-08-9) is a bicyclic heteroaromatic building block containing a free primary amine at position 1 and a trifluoromethyl group at position 3 of the imidazo[1,5-a]pyridine core. The 1-amino group functions as a canonical hinge-binding motif in kinase inhibitor design, as evidenced by the co-crystal structure of a closely related derivative bound to dual leucine zipper kinase (DLK) [1]. The electron-withdrawing –CF₃ substituent simultaneously increases lipophilicity (LogP ≈ 1.94) and modulates the electronic character of the heterocycle, making this compound a privileged starting point for medicinal chemistry campaigns that require balanced potency, permeability, and metabolic stability .

Why Generic Imidazo[1,5-a]pyridin-1-amines Cannot Substitute


The physicochemical properties of imidazo[1,5-a]pyridin-1-amines are exquisitely sensitive to the C3-substituent. The 3-CF₃ derivative exhibits a measured LogP of 1.94, approximately one log unit higher than the parent imidazo[1,5-a]pyridin-1-amine (LogP ≈ 0.92) . This lipophilicity shift translates into significantly different permeability and protein-binding profiles, making simple replacement of the trifluoromethyl variant with the unsubstituted or 3-methyl analog a risk for lead optimization campaigns where balanced ADME parameters are critical. Moreover, the strong electron-withdrawing nature of the –CF₃ group lowers the pKa of the adjacent amine, altering its hydrogen-bond donor/acceptor character and potentially its kinase hinge-binding affinity compared to electron-donating or neutral substituents. Consequently, substituting a generic imidazo[1,5-a]pyridin-1-amine into a synthetic route validated with the 3-CF₃ compound can lead to unreproducible biological results and costly re-optimization cycles.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Parent

The 3-trifluoromethyl derivative exhibits a computed LogP of 1.94, whereas the unsubstituted imidazo[1,5-a]pyridin-1-amine records a LogP of 0.92 under the same conditions . This 1.02-log-unit increase reflects the substantial lipophilicity contribution of the –CF₃ group.

Lipophilicity ADME Permeability

Constant TPSA with Increased Molecular Weight

Despite the addition of three fluorine atoms, the TPSA of the 3-CF₃ compound remains 43.32 Ų, identical to the unsubstituted analog . This indicates that the –CF₃ group adds hydrophobic bulk without increasing polarity, which is advantageous for maintaining target-binding hydrogen-bond capacity while tuning logD for permeability.

Ligand efficiency Drug-likeness TPSA

Validated Kinase Hinge-Binding Motif

A co-crystal structure of DLK (MAP3K12) bound to a ligand containing the 3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine scaffold demonstrates that the 1-amino group donates a hydrogen bond to the kinase hinge residue Met192, while the –CF₃ group occupies a hydrophobic pocket adjacent to the gatekeeper residue [1]. This structural validation confirms the scaffold's ability to serve as a hinge-binding motif in kinase drug discovery.

Kinase inhibitor Hinge binding X-ray crystallography

Commercial Availability at High Purity

The target compound is commercially available from multiple reputable vendors with purity specifications of NLT 98% (MolCore) and ≥97% (Leyan) . In contrast, the unsubstituted analog imidazo[1,5-a]pyridin-1-amine is predominantly offered at 95% purity , and many 3-substituted derivatives are only available through custom synthesis. The higher baseline purity reduces the need for additional purification steps and mitigates the risk of impurities interfering with biological assays or downstream reactions.

Procurement Purity Supply chain

Scientifically Defensible Application Scenarios


Fragment-Based Discovery for Kinases with Hydrophobic Hinge Regions

The validated hinge-binding interaction observed in the DLK co-crystal structure [1] positions this compound as a low-molecular-weight fragment (201 Da) suitable for fragment-based screening campaigns. Its pre-installed –CF₃ group exploits the hydrophobic pocket adjacent to the gatekeeper residue, a feature that often requires synthetic elaboration when starting from the unsubstituted analog. This allows medicinal chemists to rapidly identify and optimize hits against kinases such as MAP3K12, IRAK4, or RIPK2, where a lipophilic substituent at the hinge-proximal position is a known determinant of selectivity.

CNS-Penetrant Kinase Probe Synthesis

With a LogP of ~1.94 and a low TPSA of 43.32 Ų , the 3-CF₃ derivative resides within the desirable physicochemical space for blood-brain barrier penetration (often defined by TPSA < 90 Ų and LogP = 1–4). R&D teams developing CNS-targeted kinase inhibitors can use this building block to introduce a metabolically stable trifluoromethyl group at the hinge-proximal position in a single step, bypassing the need for late-stage C–H trifluoromethylation or multi-step de novo synthesis of the imidazo[1,5-a]pyridine core.

SAR Exploration at the 1-Amino Position

The free primary amine at position 1 offers a versatile synthetic handle for amide coupling, reductive amination, or Buchwald–Hartwig arylation. In the DLK inhibitor program [1], the 1-amino group was elaborated into a substituted pyridine ring to optimize potency and selectivity. Procurement of the 3-CF₃ variant ensures that the electronic and steric properties contributed by the trifluoromethyl group are incorporated from the earliest stages of SAR exploration, reducing the likelihood of encountering activity cliffs when later introducing fluorine substituents.

Comparative ADME Screening of 3-Substituted Series

The quantifiable lipophilicity difference (ΔLogP ≈ +1) between the 3-CF₃ and the unsubstituted parent makes this compound an ideal reference standard in a matched-pair analysis designed to deconvolute the contribution of fluorination to metabolic stability, plasma protein binding, and permeability. Pharmaceutical profiling groups can procure this compound alongside the 3-H and 3-CH₃ analogs to systematically evaluate the impact of the trifluoromethyl group on in vitro ADME endpoints, generating data-driven SAR that informs the selection of clinical candidates.

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